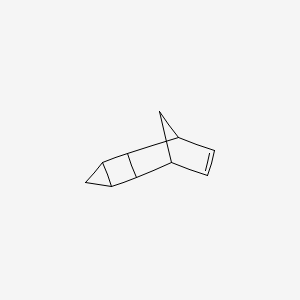

Tetracyclo(5.2.1.02,6.03,5)dec-8-ene

Description

Contextualizing Tetracyclo[5.2.1.02,6.03,5]dec-8-ene within Advanced Organic Chemistry Research

Tetracyclo[5.2.1.02,6.03,5]dec-8-ene belongs to the family of tetracyclic hydrocarbons, characterized by a compact and rigid cage-like structure. While specific research on this exact isomer is limited in publicly available literature, its structural relative, tetracyclo[5.2.1.02,6.03,8]dec-7-ene, has been a subject of interest in the study of highly pyramidalized alkenes. These are alkenes where the double-bonded carbon atoms are not planar, a significant deviation from the typical sp2 hybridization geometry. The study of such strained systems is crucial for understanding the limits of chemical bonding and for developing new synthetic methodologies that harness the reactivity endowed by ring strain. The tetracyclo[5.2.1.02,6.03,5]decane framework is also a key structural motif in the synthesis of complex polyquinanes, which are polycyclic compounds composed of fused five-membered rings, with dodecahedrane (B1217162) being a prominent example. acs.org

Significance of Polycyclic Alkenes in Contemporary Chemical Synthesis and Theory

Polycyclic alkenes, particularly those with high strain, are of considerable significance in modern organic chemistry. researchgate.net Their high reactivity makes them valuable intermediates in the synthesis of complex molecules, including natural products and advanced materials. researchgate.net The release of strain energy can be a powerful driving force for reactions that would otherwise be difficult to achieve. unimi.it For instance, strained alkenes can readily participate in cycloaddition reactions, which are powerful tools for forming multiple carbon-carbon bonds in a single step.

From a theoretical perspective, strained polycyclic alkenes challenge our fundamental understanding of chemical bonding and reactivity. The study of their electronic structure, stability, and reaction mechanisms provides valuable data for the development and validation of computational chemistry models. The unique geometries of these molecules can lead to unusual orbital interactions and reaction pathways that are not observed in simpler, unstrained systems.

Properties

CAS No. |

30358-36-2 |

|---|---|

Molecular Formula |

C10H12 |

Molecular Weight |

132.20 g/mol |

IUPAC Name |

tetracyclo[5.2.1.02,6.03,5]dec-8-ene |

InChI |

InChI=1S/C10H12/c1-2-6-3-5(1)9-7-4-8(7)10(6)9/h1-2,5-10H,3-4H2 |

InChI Key |

BZFDZVNRTHWGDO-UHFFFAOYSA-N |

Canonical SMILES |

C1C2C=CC1C3C2C4C3C4 |

Origin of Product |

United States |

Nomenclature, Formula, and Structure of Tetracyclo 5.2.1.02,6.03,5 Dec 8 Ene

The systematic IUPAC name for this compound is Tetracyclo[5.2.1.02,6.03,5]dec-8-ene. It is a tetracyclic hydrocarbon with a molecular formula of C10H12 and a molecular weight of 132.2023 g/mol . nist.gov Its structure consists of a decane (B31447) framework arranged into four fused rings, with a double bond located at the 8-position.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | Tetracyclo[5.2.1.02,6.03,5]dec-8-ene |

| CAS Registry Number | 30358-36-2 |

| Molecular Formula | C10H12 |

| Molecular Weight | 132.2023 g/mol |

| InChI | InChI=1S/C10H12/c1-2-6-3-5(1)9-7-4-8(7)10(6)9/h1-2,5-10H,3-4H2 |

| InChIKey | BZFDZVNRTHWGDO-UHFFFAOYSA-N |

Synthesis of the Tetracyclo 5.2.1.02,6.03,5 Decane Skeleton

A key step in this synthetic strategy is the formation of the C1-C2 bond through a regioselective intramolecular C-H insertion. This was achieved by generating a carbene from the tosylhydrazone of dimethyl (1R,2S,6R,7S)-10-oxotricyclo[5.2.1.02,6]decane-2,6-dicarboxylate. acs.org The synthesis of this precursor starts from commercially available materials and involves several steps to construct the tricyclic ketone. The subsequent pyrolysis of the sodium salt of the tosylhydrazone led to the formation of dimethyl tetracyclo[5.2.1.02,6.03,8]decane-7,8-dicarboxylate in good yield. acs.org This demonstrates the feasibility of forming the highly caged tetracyclic structure through carbene chemistry.

Spectroscopic Data

Detailed experimental spectroscopic data (such as 1H NMR, 13C NMR, IR, and Mass Spectrometry) for Tetracyclo[5.2.1.02,6.03,5]dec-8-ene are not extensively reported in the available scientific literature. However, for the related derivative, dimethyl tetracyclo[5.2.1.02,6.03,8]decane-7,8-dicarboxylate, spectroscopic data was consistent with its symmetrical structure, showing eight carbon resonances in the 13C NMR spectrum. acs.org

Chemical Reactivity

The chemical reactivity of Tetracyclo[5.2.1.02,6.03,5]dec-8-ene is expected to be dominated by the presence of the strained double bond within the rigid polycyclic framework. While specific reaction details for this isomer are scarce, the reactivity of the closely related tetracyclo[5.2.1.02,6.03,8]dec-7-ene has been studied. This highly pyramidalized alkene was generated and trapped in situ through Diels-Alder reactions with various trapping agents. In the absence of a trapping agent, it was reported to undergo dimerization. acs.org The high reactivity in cycloaddition reactions is a characteristic feature of such strained alkenes, driven by the release of ring strain upon conversion of the sp2-hybridized carbons of the double bond to sp3-hybridized carbons in the product.

Applications in Polymer Chemistry and Materials Science

Strategic Approaches to Polycyclic Framework Construction

The formation of the tetracyclo[5.2.1.02,6.03,5]decane skeleton is a testament to the power of modern synthetic methodologies. Chemists have employed a variety of strategic approaches to build this complex, three-dimensional structure, often relying on reactions that can form multiple carbon-carbon bonds in a single step or through elegant intramolecular cyclizations.

Cycloaddition Reactions, including Diels-Alder Strategies

Cycloaddition reactions, most notably the Diels-Alder reaction, represent a cornerstone in the synthesis of the tricyclo[5.2.1.02,6]decane core, which is a common precursor to the tetracyclic system. cdnsciencepub.com The inherent ability of the Diels-Alder reaction to form six-membered rings with high stereocontrol makes it an ideal starting point for constructing the bicyclo[2.2.1]heptane subunit within the larger framework.

A key example involves the reaction between cyclopentadiene (B3395910) and a suitable dienophile to form a norbornene-type adduct. This adduct can then be further elaborated. For instance, the Diels-Alder adduct of 5,5-diethoxycyclopentadiene and N-phenylmaleimide serves as a precursor in a stereoselective synthesis of a functionalized tricyclo[5.2.1.02,6]decane derivative. cdnsciencepub.com Annelation of the dianion derived from this adduct with 1,3-dibromopropane (B121459) proceeds from the endo face to construct the third ring. cdnsciencepub.com

| Diene | Dienophile | Adduct Type | Application |

| 5,5-Diethoxycyclopentadiene | N-Phenylmaleimide | Norbornene | Precursor for stereoselective annulation |

| Cyclopentadiene | Various dienophiles | Norbornene | General strategy for bicyclo[2.2.1]heptane core |

These Diels-Alder strategies provide a robust and predictable entry into the bridged ring system, establishing the necessary stereochemical relationships early in the synthetic sequence.

Ring-Closing Metathesis in Complex Skeletal Formation

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the construction of a wide array of cyclic and macrocyclic systems in organic synthesis. The reaction, typically catalyzed by ruthenium or molybdenum complexes, facilitates the intramolecular coupling of two terminal alkenes with the expulsion of a small volatile alkene, such as ethylene (B1197577), which drives the reaction to completion. This methodology is renowned for its high functional group tolerance and its ability to form rings of various sizes, which are often challenging to construct using traditional cyclization methods.

While RCM is a premier strategy for ring formation, its specific application to construct the core skeleton of tetracyclo(5.2.1.02,6.03,5)dec-8-ene is not extensively documented in the scientific literature. However, the principles of RCM suggest its potential utility in such a synthesis. A hypothetical retrosynthetic analysis would involve a diene precursor that, upon metathesis, could form one of the constituent rings of the polycyclic framework. The challenge would lie in the synthesis of a suitably functionalized and stereochemically defined diene that would predispose the molecule to cyclize into the desired strained, polycyclic architecture.

Intramolecular Annulation and Rearrangement Pathways

A key strategy for forming the final ring of the tetracyclo[5.2.1.02,6.03,5]decane skeleton involves intramolecular annulation, particularly through carbene insertion reactions. cdnsciencepub.comresearchgate.net This approach creates the C1-C2 bond in a precursor to form the tetracyclic framework. cdnsciencepub.com

In a notable synthesis of dimethyl tetracyclo[5.2.1.02,6.03,8]decane-7,8-dicarboxylate, a derivative of the target skeleton, the key step is a regioselective intramolecular C-H insertion of a carbene. cdnsciencepub.com The carbene is generated from the tosylhydrazone of dimethyl (1R,2S,6R,7S)-10-oxotricyclo[5.2.1.02,6]decane-2,6-dicarboxylate. cdnsciencepub.com This reaction demonstrates a sophisticated method for closing the final ring of the cage system.

| Precursor | Reagents | Key Transformation | Product | Yield |

| Dimethyl (1R,2S,6R,7S)-10-oxotricyclo[5.2.1.02,6]decane-2,6-dicarboxylate | 1. Tosylhydrazide 2. Sodium methoxide, pyrolysis | Intramolecular C-H carbene insertion | Dimethyl tetracyclo[5.2.1.02,6.03,8]decane-7,8-dicarboxylate | High |

Attempts to form the same tetracyclic system from a different isomeric precursor, dimethyl (1R,2R,6S,7S)-4-oxotricyclo[5.2.1.02,6]decane-2,6-dicarboxylate, via a similar carbene insertion strategy were unsuccessful. cdnsciencepub.com This highlights the critical role of the precursor's geometry in directing the intramolecular reaction.

Precursor Synthesis and Convergent Chemical Pathways

The synthesis of the tetracyclo[5.2.1.02,6.03,5]decane framework relies heavily on the efficient and stereocontrolled synthesis of advanced tricyclic precursors. These precursors must contain the necessary functional groups and stereochemistry to facilitate the final ring-closing event.

A convergent approach is often favored, where different fragments of the molecule are synthesized separately and then joined together. For example, the synthesis of dimethyl (1R,2S,6R,7S)-10-oxotricyclo[5.2.1.02,6]decane-2,6-dicarboxylate, the key precursor for the intramolecular carbene insertion, begins with a Diels-Alder reaction to form a bicyclo[2.2.1]heptane system. cdnsciencepub.com This is followed by a series of functional group manipulations and an annulation step to build the third ring, ultimately leading to the desired tricyclic ketone. cdnsciencepub.com

Control of Stereochemistry and Regioselectivity in Polycyclic Synthesis

The compact and rigid nature of the tetracyclo[5.2.1.02,6.03,5]decane skeleton means that control of stereochemistry and regioselectivity is of paramount importance throughout the synthesis. The relative orientation of substituents and the fusion of the rings are defined by the stereochemical outcomes of the key bond-forming reactions.

In the context of the Diels-Alder reaction, the endo-exo selectivity is a critical factor in determining the initial stereochemistry of the bicyclic adduct. Subsequent annulation reactions must then proceed with high facial selectivity to ensure the correct fusion of the additional rings. For instance, the annelation of the dianion of the N-phenylmaleimide-5,5-diethoxycyclopentadiene adduct with 1,3-dibromopropane occurs predominantly from the endo face, which is crucial for establishing the correct stereochemical framework of the resulting tricyclic system. cdnsciencepub.com

The regioselectivity of the final ring-closing reaction is also a defining feature. The successful synthesis of dimethyl tetracyclo[5.2.1.02,6.03,8]decane-7,8-dicarboxylate via intramolecular carbene insertion relies on the carbene preferentially inserting into the desired C-H bond over other available C-H bonds. cdnsciencepub.com The failure of the isomeric 4-oxo precursor to undergo the same cyclization underscores the subtle geometric and electronic factors that govern the regioselectivity of such reactions. cdnsciencepub.com Careful selection of precursors and reaction conditions is therefore essential to navigate the complex energy landscape of these intramolecular processes and achieve the desired polycyclic architecture.

Electrophilic Addition Reactions across the Olefinic Moiety

The reactivity of the olefinic bond in this compound is dominated by its strained nature, characteristic of norbornene systems. Electrophilic attacks on this double bond proceed with a high degree of stereoselectivity. Due to the steric hindrance imposed by the concave face of the molecule, electrophiles preferentially approach from the less hindered exo face.

Common electrophilic additions include:

Halogenation: The addition of bromine (Br₂) is expected to proceed via an intermediate bromonium ion. The subsequent nucleophilic attack by a bromide ion results in the formation of an exo,exo-dibromo derivative.

Oxymercuration-Demercuration: This two-step process provides a reliable method for the Markovnikov hydration of the double bond. The initial attack by the mercuric acetate (B1210297) electrophile occurs from the exo face. The subsequent demercuration with sodium borohydride (B1222165) yields the corresponding exo-alcohol.

Acid-Catalyzed Hydration: Treatment with strong aqueous acids can lead to the formation of an alcohol. This reaction is often complicated by Wagner-Meerwein rearrangements of the intermediate carbocation, which can lead to skeletal reorganization and the formation of isomeric products.

The stereochemical outcome of these reactions is a direct consequence of the molecule's rigid, caged structure, which effectively shields one face of the double bond from chemical attack.

Hydrogenation and Other Reductive Transformations

The significant strain energy of this compound is quantitatively demonstrated by its high heat of hydrogenation. Catalytic hydrogenation of the double bond proceeds readily under standard conditions (e.g., H₂ gas with catalysts like platinum or palladium on carbon).

Similar to electrophilic additions, the delivery of hydrogen atoms occurs exclusively from the sterically accessible exo face. This results in the formation of the saturated tetracyclic alkane, endo-Tricyclo[5.2.1.02,6]decane. The reaction is highly exothermic, releasing a substantial amount of energy due to the relief of both angle and torsional strain associated with the norbornene-type double bond. nist.gov

| Reaction Parameter | Value | Units | Method | Reference |

| Enthalpy of Hydrogenation (ΔrH°) | -363 ± 1 | kJ/mol | Calorimetry (liquid phase) | Roth, Klarner, et al., 1980 nist.gov |

The high heat of hydrogenation, when compared to less strained olefins like cyclohexene (B86901) (approx. -120 kJ/mol), underscores the considerable strain energy stored within the molecule.

Other reductive transformations can lead to more profound structural changes. Under conditions promoting C-C bond cleavage, such as with zinc and sodium iodide in HMPA, strained polycyclic systems can undergo reductive ring-opening. While not specifically documented for this exact molecule, related strained dimesyl esters have been shown to yield ring-cleaved dienes, a pathway driven by the release of skeletal strain.

Ring-Opening and Transannular Reaction Pathways

The inherent strain in both the cyclopropane (B1198618) ring and the bicyclo[2.2.1]heptene framework makes this compound susceptible to ring-opening and transannular reactions, particularly under acidic or thermal conditions. acs.orgdss.go.th

Acid-catalyzed reactions can initiate Wagner-Meerwein rearrangements. Protonation of the double bond generates a secondary carbocation which can undergo skeletal reorganization to form more stable cationic intermediates, ultimately leading to rearranged products. These pathways are often complex and can result in the formation of multiple isomers.

The cyclopropane ring can also participate in these reactions. In the presence of certain electrophiles or transition metal catalysts, the strained C-C bonds of the cyclopropyl (B3062369) group can be cleaved. This can lead to the formation of five-membered rings or other rearranged polycyclic structures. Transannular reactions, where a bond is formed between non-adjacent atoms across a ring system, are also possible in related cage-like molecules, driven by the proximity of specific orbitals. acs.org

Functionalization Strategies on the Polycyclic Backbone

Functionalization of the this compound skeleton can be achieved either by targeting the reactive olefin or by modifying the saturated C-H bonds of the polycyclic backbone.

Olefin Modification: As discussed in section 3.1, the double bond is the primary site for initial functionalization. A wide range of substituents can be introduced via electrophilic addition reactions, providing access to diols, halo-alcohols, ethers, and epoxides.

Backbone Modification: Functionalizing the saturated framework is more challenging and typically requires harsher conditions or multi-step synthetic sequences. Strategies often begin with the saturated analogue, endo-Tricyclo[5.2.1.02,6]decane, or a pre-functionalized precursor. Studies on related tricyclic systems have demonstrated methods for introducing functionality. For example, the synthesis of dimethyl tetracyclo[5.2.1.02,6.03,8]decane-7,8-dicarboxylate, a related structure, involved complex transformations including Dieckmann condensations and carbene insertions on a functionalized tricyclo[5.2.1.02,6]decane core. cdnsciencepub.comresearchgate.net These studies highlight the potential for intricate chemical manipulation of this rigid carbon skeleton.

Photochemical and Thermal Reactivity Investigations

The spatial arrangement of the cyclopropane ring and the double bond in this compound allows for unique intramolecular photochemical reactions. The distance between the cyclopropane σ-bond and the olefinic π-bond is approximately 2.9 Å. thieme-connect.de While this distance is relatively large, the orbital alignment is a critical factor governing reactivity.

Upon photochemical irradiation, the molecule can undergo an intramolecular [2σ + 2π] cycloaddition. thieme-connect.de This pericyclic reaction involves the interaction of the frontier orbitals of the cyclopropane ring (Walsh orbitals) and the π-system of the double bond. This cycloaddition results in the formation of a new, even more complex polycyclic hydrocarbon by creating a new carbon-carbon bond between the two moieties.

| Parameter | Description | Value | Significance |

| Inter-bond Distance | Distance between the cyclopropane ring and the double bond | ~2.9 Å | Influences orbital overlap for intramolecular reactions. thieme-connect.de |

| Orbital Alignment | Spatial orientation of the interacting σ and π orbitals | Not perfectly aligned | Reduces the efficiency of the photochemical cycloaddition compared to systems with optimal alignment. thieme-connect.de |

Thermally, the molecule is susceptible to retro-Diels-Alder reactions. As it is formed from the Diels-Alder reaction of cyclopentadiene and norbornadiene, heating can reverse this process, causing decomposition back to the starting diene and dienophile. This is a common characteristic of such adducts. Other thermal rearrangements, potentially involving the cyclopropane ring, are also plausible, as seen in the pyrolysis of related tetracyclic systems which can undergo [σ2+π2] cycloadditions. uni-hamburg.deuni-hamburg.de

Synthesis of Functionalized Tetracyclo(5.2.1.0²,⁶.0³,⁵)dec-8-ene Derivatives

The introduction of functional groups onto the tetracyclo(5.2.1.0²,⁶.0³,⁵)dec-8-ene skeleton allows for the modulation of its physical and chemical properties. A notable example is the synthesis of dimethyl tetracyclo[5.2.1.0²,⁶.0³,⁸]decane-7,8-dicarboxylate. cdnsciencepub.comresearchgate.net The key step in this synthesis involves the regioselective intramolecular C-H insertion of a carbene. cdnsciencepub.com This carbene is generated from the tosylhydrazone of dimethyl (1R,2S,6R,7S)-10-oxotricyclo[5.2.1.0²,⁶]decane-2,6-dicarboxylate. cdnsciencepub.com

The general approach to synthesizing functionalized cage compounds often involves a convergent synthesis strategy where key structural fragments are prepared separately and then combined. nih.gov In the case of endo-functionalized cages, a common technique is the use of dynamic combinatorial chemistry, which can involve the reaction of functionalized dialdehydes with amine precursors where one amine group is temporarily masked, for instance, as an azide. nih.gov This allows for the controlled construction of complex macrocycles that can be further elaborated into the final cage structure. nih.gov

Another synthetic strategy involves the Diels-Alder reaction, a powerful tool for the formation of cyclic and bicyclic systems. researchgate.net For instance, 1,2,3,4-tetrachloro-5,5-dimethoxy-cyclopenta-1,3-diene is a highly reactive diene that readily participates in Diels-Alder reactions with a wide array of dienophiles to create norbornene derivatives. researchgate.net These derivatives can then serve as versatile building blocks for more complex cage structures. The rigid framework of the norbornene products provides a template that can direct the stereochemistry of subsequent reactions. researchgate.net

The table below summarizes a synthetic approach to a functionalized derivative of the tetracyclo[5.2.1.0²,⁶.0³,⁸]decane system.

| Precursor | Reagents and Conditions | Key Transformation | Functionalized Product | Reference |

| Dimethyl (1R,2S,6R,7S)-10-oxotricyclo[5.2.1.0²,⁶]decane-2,6-dicarboxylate | 1. Tosylhydrazine 2. Base | Formation of tosylhydrazone followed by carbene generation and intramolecular C-H insertion. | Dimethyl tetracyclo[5.2.1.0²,⁶.0³,⁸]decane-7,8-dicarboxylate | cdnsciencepub.com |

Impact of Substituent Effects on Molecular Reactivity and Structural Properties

The introduction of substituents to the tetracyclo(5.2.1.0²,⁶.0³,⁵)dec-8-ene framework can significantly influence its reactivity and structural characteristics. The stability of the double bond within the molecule is a key factor. Generally, the stability of an alkene increases with the number of alkyl substituents attached to the double bond, a principle known as Zaitsev's rule. libretexts.orgmasterorganicchemistry.com This increased stability is attributed to hyperconjugation, an interaction between the π-system of the double bond and the σ-bonds of the adjacent alkyl groups. libretexts.orgfiveable.me

The reactivity of the double bond in addition reactions is also affected by substituents. Electron-donating groups can increase the electron density of the double bond, making it more susceptible to attack by electrophiles. In contrast, electron-withdrawing groups decrease the electron density, potentially making the alkene less reactive towards electrophiles but more reactive towards nucleophiles in certain contexts.

The table below outlines the expected impact of different types of substituents on the properties of tetracyclo(5.2.1.0²,⁶.0³,⁵)dec-8-ene.

| Substituent Type | Example | Expected Impact on Alkene Stability | Expected Impact on Reactivity Towards Electrophiles |

| Electron-Donating (Alkyl) | -CH₃, -C₂H₅ | Increase | Increase |

| Electron-Withdrawing | -NO₂, -CN | Decrease | Decrease |

| Sterically Bulky | -C(CH₃)₃ | Decrease (due to steric strain) | Decrease (due to steric hindrance) |

Exploration of Related Polycyclic Alkenes and Cage Architectures

The study of tetracyclo(5.2.1.0²,⁶.0³,⁵)dec-8-ene is part of a broader investigation into the chemistry of polycyclic alkenes and cage-like molecules. acs.org A significant area of related research is focused on highly pyramidalized alkenes, where the geometry around the double bond is distorted from the typical planar configuration. researchgate.netresearchgate.net This pyramidalization introduces a high degree of strain, leading to unusual reactivity. researchgate.net

One such related compound is tricyclo[3.3.0.0³,⁷]oct-1(5)-ene, which has been the subject of both theoretical and experimental studies. researchgate.netresearchgate.net The generation and trapping of these highly reactive species, often through Diels-Alder reactions, is a common strategy to study their chemistry. researchgate.netresearchgate.net Cross-coupling reactions between different pyramidalized alkenes have also been achieved, providing a pathway to more complex, functionalized polycyclic structures. researchgate.net

The broader family of cage compounds includes well-known structures like adamantane (B196018) and its derivatives, which have found applications in medicinal chemistry. researchgate.net Other complex cage architectures, such as dodecahedranes, represent significant synthetic challenges and are of interest for their unique structural and electronic properties. semanticscholar.org The synthesis of these molecules often requires multi-step sequences and the development of novel synthetic methodologies.

The table below provides a comparison of tetracyclo(5.2.1.0²,⁶.0³,⁵)dec-8-ene with other related polycyclic and cage compounds.

| Compound Family | Key Structural Feature(s) | Notable Chemical Property |

| Pyramidalized Alkenes (e.g., tricyclo[3.3.0.0³,⁷]oct-1(5)-ene) | Non-planar geometry at the double bond | High strain and reactivity |

| Adamantanes | Diamondoid cage structure, strain-free | High thermal stability |

| Dodecahedranes | Spherical C₂₀H₂₀ cage | High symmetry and stability |

| Pentacyclo[5.4.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecane derivatives | Complex, multi-cage framework | Bioactivity in neuroprotection studies |

Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of complex organic molecules, including polycyclic systems. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the comprehensive mapping of the molecular framework.

In the context of tetracyclic compounds, the chemical shifts (δ) and spin-spin coupling constants (J) are highly sensitive to the geometric constraints imposed by the fused ring systems. For instance, in derivatives of the closely related tricyclo[5.2.1.02,6]decane skeleton, the proton NMR spectra often exhibit complex multiplets in the aliphatic region due to the numerous non-equivalent protons and their intricate coupling networks.

Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable in piecing together the complex spin systems found in these molecules. COSY experiments establish proton-proton correlations, identifying neighboring protons, while HSQC and HMBC experiments reveal one-bond and multiple-bond correlations between protons and carbons, respectively. These multi-dimensional NMR techniques are essential for the unambiguous assignment of all proton and carbon signals in complex polycyclic structures.

| Compound Name | CAS Number |

| This compound | 30358-36-2 |

| tricyclo[5.2.1.02,6]decane | 2825-43-6 |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of its fragmentation patterns. For this compound, the molecular formula is C₁₀H₁₂. nist.govnist.gov High-resolution mass spectrometry (HRMS) would be capable of confirming this elemental composition with high accuracy by providing a precise mass measurement.

The electron ionization (EI) mass spectrum of a polycyclic hydrocarbon like this compound is expected to show a prominent molecular ion (M⁺) peak corresponding to its molecular weight. The fragmentation of such rigid systems under EI conditions can be complex but often involves retro-Diels-Alder reactions or the loss of small neutral molecules like ethylene or acetylene, reflecting the underlying ring structure.

While a specific mass spectrum for this compound is not provided in the search results, data for related polycyclic compounds can serve as a reference. For example, the mass spectrum of a dimethylenebicyclo[5.2.1]dec-8-ene derivative showed a molecular ion peak and characteristic fragment ions corresponding to the loss of methyl and other alkyl groups. The fragmentation pathways are often rationalized based on the stability of the resulting fragment ions and neutral species.

Gas chromatography-mass spectrometry (GC-MS) is a particularly useful combination for the analysis of volatile polycyclic compounds, allowing for their separation from a mixture and subsequent mass analysis. This technique is widely used in the characterization of complex hydrocarbon mixtures and in the identification of synthetic products and intermediates.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₁₀H₁₂ | 132.20 |

| Tetracyclo[5.3.0.0(2,6).0(3,10)]deca-4,8-diene | C₁₀H₁₀ | 130.19 |

X-ray Crystallography for Three-Dimensional Structure and Stereochemical Determination

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to construct an electron density map of the molecule, from which the atomic positions can be determined with high precision.

Although a crystal structure for this compound itself has not been reported in the provided search results, X-ray crystallography has been successfully applied to determine the structures of numerous related polycyclic derivatives. For instance, the structure of a pentacyclo[5.4.0.02,6.03,10.05,9]undecane derivative was characterized by means of single crystal X-ray analysis, confirming its complex caged structure. researchgate.net Such studies are crucial for validating structures proposed by other spectroscopic methods and for understanding the subtle stereochemical relationships within these rigid frameworks. The data obtained from X-ray crystallography, including atomic coordinates, bond lengths, and bond angles, serve as a benchmark for computational chemistry studies and for understanding the structure-property relationships of these fascinating molecules.

| Compound Name | Crystal System | Space Group |

| This compound | Not available | Not available |

| pentacyclo[5.4.0.02,6.03,10.05,9]undecane derivative | Not available in search results | Not available in search results |

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and electron distribution of a molecule.

For a molecule like Tetracyclo[5.2.1.02,6.03,5]dec-8-ene, researchers would typically employ methods like Hartree-Fock (an ab initio method) or, more commonly, Density Functional Theory (DFT) with various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, cc-pVTZ). These calculations would yield an optimized molecular geometry, providing precise bond lengths, bond angles, and dihedral angles. This data is crucial for visualizing the molecule's unique caged structure, which incorporates a bicyclo[2.1.0]pentane moiety fused to a norbornene framework.

The electronic behavior of a molecule is largely dictated by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For Tetracyclo[5.2.1.02,6.03,5]dec-8-ene, the HOMO would likely be associated with the π-bond of the norbornene unit, while the LUMO would be the corresponding π* antibonding orbital. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and electronic excitation energy. Studies on the photochemical reactivity of the endo-isomer have noted that these frontier orbitals control its reactions, though their alignment is not ideal for maximum overlap in certain cycloadditions. A full computational study would provide precise energy levels (in eV) and visual representations of these orbitals.

Computational Assessment of Molecular Strain and Reactivity Barriers

The fused cyclopropane and cyclobutane (B1203170) rings within the tetracyclic system create significant ring strain. This strain energy can be quantified computationally by using isodesmic or homodesmotic reactions, where the molecule is hypothetically broken down into smaller, strain-free reference compounds. The energy difference between the calculated energy of the molecule and the sum of the energies of the reference compounds gives the strain energy. Thermochemical data from the National Institute of Standards and Technology (NIST) indicates a high enthalpy of reaction for the hydrogenation of this compound, which is consistent with a high degree of strain. Computational methods could further dissect this strain into components arising from angle strain, torsional strain, and transannular interactions. This strain is a driving force for many of the reactions the molecule undergoes, and computational chemistry can be used to calculate the activation energy barriers for these transformations, predicting reaction rates and mechanisms.

Theoretical Predictions of Structure-Reactivity Relationships

While these methodologies are well-established, the specific quantitative results (optimized geometries, orbital energies, strain energies) for Tetracyclo[5.2.1.02,6.03,5]dec-8-ene are not available in the searched literature. Without access to peer-reviewed studies that have performed these specific calculations, a detailed and data-rich analysis as requested cannot be provided at this time.

Applications As a Building Block in Complex Chemical Architectures and Materials Research

Precursors for Novel Polycyclic and Cage Hydrocarbons

The strained framework of tetracyclo[5.2.1.02,6.03,5]dec-8-ene and its derivatives makes them important precursors in the synthesis of more complex polycyclic and cage hydrocarbons. The inherent strain energy within the molecule can be harnessed as a driving force for rearrangements and cycloaddition reactions to build larger, more intricate structures.

One of the significant areas of research has been the use of closely related tetracyclo[5.2.1.02,6.03,8]decane systems as intermediates in the ambitious synthesis of dodecahedrane (B1217162). cdnsciencepub.com For instance, the synthesis of dimethyl tetracyclo[5.2.1.02,6.03,8]decane-7,8-dicarboxylate has been explored as a key step. cdnsciencepub.com The general strategy involves the regioselective formation of new carbon-carbon bonds, effectively "stitching" together new rings onto the existing tetracyclic core. cdnsciencepub.com

The reactivity of the double bond in the endo form of tetracyclo[5.2.1.02,6.03,5]dec-8-ene is of particular interest. thieme-connect.de This double bond, held in a rigid conformation, can participate in various cycloaddition reactions. thieme-connect.de These reactions are crucial for elaborating the molecular structure, adding new rings and functional groups that can then be further manipulated to close the spherical cage of molecules like dodecahedrane. researchgate.netsemanticscholar.org The distance and orientation between the cyclopropane (B1198618) ring and the double bond in the molecule are critical factors that control the stereochemical outcome of these cycloaddition reactions. thieme-connect.de

Research has also focused on intramolecular reactions of functionalized tetracyclodecane skeletons. By generating reactive intermediates such as carbenes on the tetracyclic framework, intramolecular C-H insertion reactions can be induced to form new C-C bonds, leading to the creation of highly complex and condensed cage systems. cdnsciencepub.comresearchgate.net

Monomers in Specialized Polymerization Research

The use of Tetracyclo[5.2.1.02,6.03,5]dec-8-ene as a monomer in specialized polymerization research is not well-documented in publicly available scientific literature. While other strained polycyclic olefins, such as certain norbornene derivatives, are known to undergo ring-opening metathesis polymerization (ROMP) to produce polymers with high thermal stability and unique properties, specific studies detailing the polymerization of Tetracyclo[5.2.1.02,6.03,5]dec-8-ene are not readily found. The inherent strain in the molecule would theoretically make it a candidate for such polymerization reactions, but dedicated research in this area appears to be limited or not widely published.

Investigation in Ligand Design for Organometallic Chemistry

The investigation of Tetracyclo[5.2.1.02,6.03,5]dec-8-ene in the field of ligand design for organometallic chemistry is also an area with limited available research. The double bond in the molecule could potentially coordinate to a metal center, forming an alkene complex. wikiversity.org The rigid, sterically defined structure of the hydrocarbon could, in principle, be used to create ligands with specific bite angles and steric bulk, which are important parameters in catalysis. However, a review of the scientific literature does not reveal significant studies where this specific tetracyclic olefin has been systematically employed as a ligand in organometallic complexes. While the broader field of organometallic chemistry involving polycyclic olefin ligands is extensive, the application of this particular compound remains largely unexplored or unpublished. researchgate.net

Compound Information

Historical Development and Future Research Avenues in Polycyclic Systems

Evolution of Synthetic Strategies for Challenging Polycyclic Alkenes

The synthesis of complex polycyclic alkenes has been a significant driver of innovation in organic synthesis. The construction of rigid, multi-ring frameworks necessitates precise control over stereochemistry and the development of reactions that can forge carbon-carbon bonds in sterically demanding environments.

Historically, the Diels-Alder reaction has stood as a cornerstone for the synthesis of six-membered rings within polycyclic systems. mdpi.comwikipedia.org This powerful and versatile [4+2] cycloaddition reaction allows for the predictable formation of complex cyclic adducts with a high degree of stereocontrol. wikipedia.org The synthesis of Tetracyclo(5.2.1.0²,⁶.0³,⁵)dec-8-ene is conceptually derived from the Diels-Alder reaction between cyclopentadiene (B3395910) and the highly strained bicyclo[2.1.0]pent-2-ene. The inherent strain in the dienophile, bicyclo[2.1.0]pent-2-ene, makes it a reactive partner in cycloaddition reactions, a common strategy when targeting complex polycyclic structures.

The evolution of synthetic strategies for such challenging molecules can be broadly categorized:

Intramolecular Reactions: As the complexity of target molecules increased, chemists turned to intramolecular strategies to stitch together polycyclic frameworks. Intramolecular Diels-Alder reactions, for instance, have proven to be exceptionally powerful for the synthesis of complex natural products and other polycyclic targets.

Photochemical Methods: Photocycloadditions, such as the [2+2] cycloaddition, have opened avenues to four-membered rings, which are common motifs in strained polycyclic systems. The photoenolization/Diels-Alder (PEDA) reaction is another effective method for constructing highly functionalized polycyclic molecules. rsc.org

Tandem and Cascade Reactions: The development of tandem or cascade reactions, where multiple bond-forming events occur in a single operation, has dramatically improved the efficiency of polycyclic alkene synthesis. These elegant reaction sequences can rapidly build molecular complexity from simple starting materials.

Metal-Catalyzed Cycloadditions: The advent of transition metal catalysis has revolutionized the synthesis of cyclic and polycyclic systems. mdpi.com Catalytic cycloaddition reactions of allenes, for example, provide access to a diverse range of cycloadducts with high chemo-, regio-, and stereoselectivity. mdpi.com

Synthesis of Strained Intermediates: A significant advancement has been the development of methods to generate and trap highly reactive, strained intermediates. nih.govresearchgate.net The synthesis of molecules like Tetracyclo(5.2.1.0²,⁶.0³,⁵)dec-8-ene relies on the ability to prepare and handle strained precursors. The study of strained alkenes has become a field in itself, with their high reactivity being harnessed to drive complex transformations. nih.govresearchgate.net

The following table summarizes some key synthetic strategies that have been pivotal in the evolution of polycyclic alkene synthesis:

| Strategy | Description | Key Advantages |

| Diels-Alder Reaction | A [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org | High stereoselectivity, predictability, and broad applicability in forming polycyclic frameworks. mdpi.com |

| Photocycloadditions | Light-induced reactions, such as [2+2] cycloadditions, that form cyclic compounds. | Access to strained ring systems like cyclobutanes, which are difficult to form via thermal methods. |

| Tandem/Cascade Reactions | A series of intramolecular reactions that occur sequentially in a single reaction flask. | High efficiency, atom economy, and the ability to rapidly build molecular complexity. |

| Metal-Catalyzed Cycloadditions | Cycloaddition reactions facilitated by transition metal catalysts. mdpi.com | Access to novel ring systems and control over selectivity that is not possible with thermal methods. mdpi.com |

| Strain-Release Driven Reactions | Reactions that utilize the high energy of strained molecules to drive bond formation. nih.govresearchgate.net | Enables the formation of complex structures under mild conditions by releasing inherent ring strain. nih.govresearchgate.net |

Emerging Research Directions and Methodological Advancements in Tetracyclo(5.2.1.0²,⁶.0³,⁵)dec-8-ene Chemistry

While specific research on Tetracyclo(5.2.1.0²,⁶.0³,⁵)dec-8-ene is not extensive, its structure as a strained, polycyclic alkene places it at the intersection of several emerging research areas. Future investigations into this and related molecules are likely to focus on leveraging its unique structural and electronic properties.

Computational and Theoretical Studies: Given the strained nature of Tetracyclo(5.2.1.0²,⁶.0³,⁵)dec-8-ene, computational chemistry will likely play a crucial role in predicting its reactivity, thermodynamic stability, and spectroscopic properties. Theoretical studies can provide valuable insights into the feasibility of novel synthetic routes and the mechanisms of its reactions.

Functionalization and Derivatization: A key area of future research will be the development of methods to functionalize the Tetracyclo(5.2.1.0²,⁶.0³,⁵)dec-8-ene scaffold. The double bond provides a handle for a variety of chemical transformations, including:

Epoxidation and Dihydroxylation: These reactions would introduce oxygen-containing functional groups, potentially leading to derivatives with interesting biological or material properties.

Hydrogenation: The hydrogenation of the double bond would provide access to the corresponding saturated tetracyclacyclodecane, allowing for the study of the strain and conformation of the fully saturated ring system.

Polymerization: The strained olefin could be a candidate for ring-opening metathesis polymerization (ROMP), potentially leading to novel polymers with unique architectures and properties.

Applications in Materials Science: Polycyclic hydrocarbons are of significant interest in materials science. rsc.orgrsc.org The rigid, three-dimensional structure of Tetracyclo(5.2.1.0²,⁶.0³,⁵)dec-8-ene and its derivatives could be exploited in the design of new materials, such as:

Molecular Scaffolds: The tetracyclic core could serve as a rigid scaffold for the construction of more complex molecules with defined three-dimensional shapes, which is of interest in host-guest chemistry and supramolecular assembly.

High-Energy-Density Materials: Strained polycyclic hydrocarbons are known to have high heats of combustion, making them potential candidates for high-energy-density fuels or energetic materials.

Intermediate in Complex Molecule Synthesis: The inherent strain in Tetracyclo(5.2.1.0²,⁶.0³,⁵)dec-8-ene could be harnessed to drive further chemical transformations. Just as related polycyclic systems have been used as precursors in the synthesis of complex molecules like dodecahedrane (B1217162), this tetracyclic alkene could serve as a key intermediate in the synthesis of other novel, cage-like structures. researchgate.net

The following table outlines potential research directions and their significance:

| Research Direction | Potential Methodologies | Scientific Significance |

| Computational Analysis | Density Functional Theory (DFT), Ab initio calculations | Prediction of reactivity, stability, and spectroscopic properties; guidance for synthetic efforts. |

| Selective Functionalization | Epoxidation, dihydroxylation, hydrogenation, cycloadditions | Access to a library of new derivatives with potentially novel properties. |

| Polymer Synthesis | Ring-Opening Metathesis Polymerization (ROMP) | Creation of new polymeric materials with unique topologies and functionalities. |

| Materials Science Applications | Supramolecular assembly, incorporation into larger frameworks | Development of new functional materials, including molecular sensors and energetic materials. |

| Synthetic Intermediate | Strain-release driven rearrangements and cycloadditions | A building block for the synthesis of more complex and challenging polycyclic and cage-like molecules. researchgate.net |

Q & A

Q. How can theoretical models be integrated with experimental data to predict novel applications?

- Methodological Answer :

- Hybrid QSAR/DFT workflows : Train models on existing bioactivity data (e.g., antimicrobial IC₅₀ values).

- Validation cohorts : Use leave-one-out cross-validation (LOOCV) to assess predictive power.

- Peer review : Ensure alignment with CRDC subclass RDF2050103 on chemical engineering design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.